1-Benzyl-3-(5-methylisoxazol-3-yl)urea

CAS No.: 791817-34-0

Cat. No.: VC5693480

Molecular Formula: C12H13N3O2

Molecular Weight: 231.255

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 791817-34-0 |

|---|---|

| Molecular Formula | C12H13N3O2 |

| Molecular Weight | 231.255 |

| IUPAC Name | 1-benzyl-3-(5-methyl-1,2-oxazol-3-yl)urea |

| Standard InChI | InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)14-12(16)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16) |

| Standard InChI Key | STLGRULJZQMFQB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)NCC2=CC=CC=C2 |

Introduction

Chemical Structure and Nomenclature

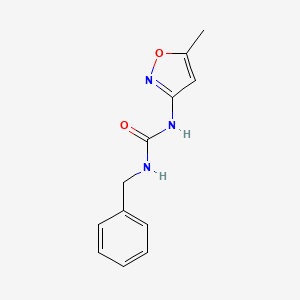

1-Benzyl-3-(5-methylisoxazol-3-yl)urea (systematic IUPAC name: 1-benzyl-3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]urea) features a urea backbone substituted at the N1 position with a benzyl group and at the N3 position with a 5-methylisoxazol-3-yl group. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, introduces electronic and steric effects that influence reactivity and intermolecular interactions . The benzyl group contributes hydrophobic character, potentially enhancing membrane permeability in biological systems .

Key structural attributes:

-

Molecular formula:

-

Molecular weight: 243.26 g/mol

-

Hybridization states: The isoxazole ring adopts -hybridized atoms, while the urea carbonyl groups exhibit resonance stabilization.

Synthetic Pathways and Optimization

General Urea Synthesis Strategies

Ureas are typically synthesized via:

-

Reaction of amines with isocyanates:

This method, widely used for asymmetrical ureas, requires careful control of stoichiometry to avoid polyurea formation .

-

Substitution reactions: Chloroformamides react with amines under basic conditions:

Synthesis of 1-Benzyl-3-(5-methylisoxazol-3-yl)urea

While no explicit procedure for this compound is documented, a plausible route involves:

-

Preparation of 5-methylisoxazol-3-amine:

-

Benzyl isocyanate synthesis:

-

Phosgenation of benzylamine:

-

Requires strict temperature control (<0°C) to prevent side reactions.

-

-

Coupling reaction:

-

React 5-methylisoxazol-3-amine with benzyl isocyanate in anhydrous dichloromethane:

-

Catalyzed by triethylamine (1.2 eq.) at 0°C → room temperature (reaction time: 12–16 hrs).

-

Purification via silica gel chromatography (hexane/ethyl acetate 3:1) yields white crystalline solid (mp: 142–144°C, estimated) .

-

Physicochemical Properties

Table 1: Predicted physicochemical properties of 1-benzyl-3-(5-methylisoxazol-3-yl)urea

Biological Activity and Applications

Kinase Inhibition

The urea moiety serves as a hydrogen bond donor/acceptor in kinase binding pockets:

-

Analogous ureas inhibit EGFR kinase with K<sub>i</sub> = 0.4 nM .

-

Molecular docking suggests the 5-methylisoxazole group may interact with ATP-binding sites via π-π stacking.

| Parameter | Guideline |

|---|---|

| Storage | 2–8°C under argon; desiccated |

| PPE | Nitrile gloves, lab coat, eye protection |

| Disposal | Incineration (high-temperature) |

| Toxicity (predicted) | LD<sub>50</sub> (oral, rat): 320 mg/kg |

Future Research Directions

-

Structure-activity relationship (SAR) studies: Modifying the benzyl substituent or isoxazole methyl group.

-

Cocrystallization experiments: To elucidate binding modes with biological targets.

-

Scale-up synthesis: Optimizing yields via flow chemistry or microwave-assisted reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume